Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate
CAS No.: 2090868-07-6
Cat. No.: VC7721792
Molecular Formula: C9H16FNO4S
Molecular Weight: 253.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090868-07-6 |
|---|---|
| Molecular Formula | C9H16FNO4S |
| Molecular Weight | 253.29 |
| IUPAC Name | tert-butyl 3-fluorosulfonylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3 |
| Standard InChI Key | JOPWFCARHAOTLY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 3-position with a fluorosulfonyl group () and at the 1-position with a tert-butyl carbamate (). This configuration confers both steric bulk and electrophilic reactivity, making it suitable for nucleophilic substitution and cross-coupling reactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | tert-butyl 3-fluorosulfonylpyrrolidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)F |
| InChIKey | JOPWFCARHAOTLY-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry highlight the compound’s gas-phase behavior. For instance, the adduct at has a predicted CCS of 158.7 Ų, while the adduct at exhibits a CCS of 164.4 Ų . These metrics aid in analytical method development for quality control in synthetic workflows.
Table 2: Predicted Collision Cross Sections
| Adduct | CCS (Ų) | |
|---|---|---|
| 254.08569 | 158.7 | |
| 276.06763 | 164.4 | |
| 252.07113 | 154.2 |
Synthesis and Reaction Chemistry
Synthetic Pathways
The compound is typically synthesized via sulfonylation of tert-butyl pyrrolidine-1-carboxylate derivatives. A common route involves reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with fluorosulfonyl chloride () in the presence of a base such as triethylamine. This reaction proceeds under anhydrous conditions in solvents like dichloromethane or toluene at temperatures ranging from to .
Reaction Mechanisms
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
The compound’s dual functionality makes it a valuable building block in protease inhibitor design. For instance, fluorosulfonyl groups are known to covalently modify active-site serine residues in enzymes, a strategy employed in anticoagulant and antiviral drug development . Recent studies suggest its utility in synthesizing kinase inhibitors, where the pyrrolidine ring enhances target binding through conformational restriction.
Agrochemical Development
In agrochemistry, the fluorosulfonyl group’s electrophilicity is leveraged to create herbicidal sulfonylureas. These compounds inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, leading to selective weed control.
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Nitrile gloves, goggles, lab coat |
| Storage | Cool (), dry, inert atmosphere |
| Spill Management | Neutralize with calcium carbonate |
Related Compounds and Analogues
Structural Analogues
-
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate (CAS 2361645-53-4): Incorporates a cyano group for enhanced hydrogen bonding in target engagement.
-
(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 127423-61-4): Features a methylsulfonyl leaving group, useful in stereoselective synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume